2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
Chemical Structure: The compound consists of a 5-methyl-substituted benzimidazole core linked via a thioether (-S-) group to an ethanone moiety, which is further substituted with a piperidine ring. This structure combines aromatic heterocyclic, sulfur-containing, and aliphatic amine functionalities, making it a candidate for diverse biological activities.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-5-6-12-13(9-11)17-15(16-12)20-10-14(19)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAVLSXEEUZPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of 5-methyl-1H-benzo[d]imidazole: This can be achieved through the condensation of o-phenylenediamine with acetic acid under reflux conditions.
Thiolation: The resulting benzo[d]imidazole is then treated with a suitable thiolating agent, such as thiourea, to introduce the thio group at the 2-position.
Piperidin-1-yl Ester Formation: The thiolated product is further reacted with piperidine in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The imidazole ring can be reduced to form a diamine derivative.
Substitution Reactions: The piperidin-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution Reactions: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thio group.
Diamine Derivatives: Resulting from the reduction of the imidazole ring.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for metal ions, potentially useful in bioinorganic studies.
Medicine: It has shown potential as an antimicrobial agent, with applications in the development of new antibiotics.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exerts its effects involves its interaction with biological targets. The imidazole ring can bind to metal ions, which may disrupt microbial cell processes. The thio group can also interact with enzymes, inhibiting their activity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Estimated as C₁₅H₁₇N₃OS (molecular weight ~271.38 g/mol).
- Functional Groups : Benzimidazole (aromatic), thioether, ketone, and piperidine.
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Effects : Bis-benzimidazole-thio derivatives () showed antibacterial activity, implying that the target compound’s benzimidazole core could disrupt microbial DNA or protein synthesis .
- Central Nervous System (CNS) Activity : Piperidine-containing compounds () are often explored for CNS applications due to blood-brain barrier permeability. The target compound’s structure aligns with anticonvulsant or neuroactive agent frameworks .
Biological Activity
The compound 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.41 g/mol. Its structure features a benzimidazole core linked to a piperidine moiety through a thioether bond. The presence of these functional groups contributes to its biological activity.
Synthesis
The synthesis typically involves several steps:
- Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with an appropriate thiol compound.
- Thioether Formation : The benzimidazole derivative is reacted with a thiol to introduce the thioether linkage.
- Amide Bond Formation : The thioether intermediate is coupled with piperidine derivatives using standard amide coupling reagents like EDCI or DCC in the presence of a base.
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | Staphylococcus aureus | 32 µg/mL |
| 2-(benzo[d]thiazol-2-ylthio)acetamide | E. coli | 16 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer studies, particularly against various cancer cell lines. The mechanism appears to involve the modulation of cellular pathways and apoptosis induction.
Case Study : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines with an IC50 value of approximately 25 µM, indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 25 | Apoptosis induction |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
Enzyme Inhibition
The compound's interaction with specific enzymes has been investigated. For example, it has been noted that certain substitutions on the benzimidazole ring can enhance enzyme inhibition potency.
Mechanism of Action : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
